REACTION_CXSMILES
|
[Li][CH2:2]CCC.Br[C:7]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:12]([F:17])[C:8]=1[C:9]([OH:11])=[O:10].C=O>CCOC(C)=O>[Br:16][C:14]1[CH:13]=[C:12]([F:17])[C:8]2[C:9](=[O:10])[O:11][CH2:2][C:7]=2[CH:15]=1
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Name
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|
Quantity
|
36.7 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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BrC1=C(C(=O)O)C(=CC(=C1)Br)F
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Name
|
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Quantity
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5.1 g
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Type
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reactant
|
Smiles
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C=O
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Name
|
|
Quantity
|
1 L
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The suspension was stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was bubbled into the mixture at −70° C
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Type
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STIRRING
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Details
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stirred for another 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
HCl gas was bubbled into the suspension for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
WASH
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Details
|
washed subsequently with water, saturated Na2CO3 and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (PE:EtOAc=5:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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BrC1=CC2=C(C(OC2)=O)C(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |